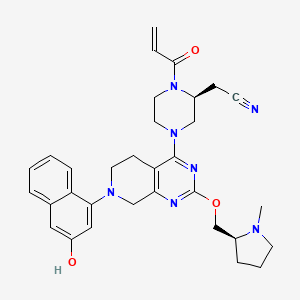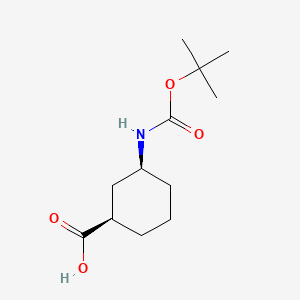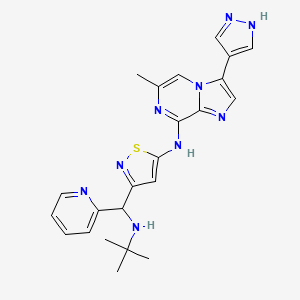
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Mécanisme D'action
Target of Action
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities Thiq-based compounds are known to exert their effects against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs can react with aldehydes, ketones, or imines to generate exo-iminium ion, which can isomerize to a more stable endo-iminium ion . This reaction might play a role in the compound’s interaction with its targets.
Biochemical Pathways
Thiq-based compounds are known to influence various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
A related study on 1,2,3,4-tetrahydroisoquinoline derivatives concluded that these compounds exhibited acceptable pharmacodynamic and pharmacokinetic properties .
Result of Action
Thiq-based compounds are known for their diverse biological activities, including potential effects against various infective pathogens and neurodegenerative disorders .
Analyse Biochimique
Biochemical Properties
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . This interaction can inhibit the activity of MAO, leading to increased levels of monoamines such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to interact with receptors in the central nervous system, influencing neurotransmission and potentially exhibiting neuroprotective effects .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways, leading to alterations in neurotransmitter release and synaptic plasticity . This compound also influences gene expression, particularly genes involved in neuroprotection and neuroinflammation . Furthermore, it impacts cellular metabolism by affecting the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters, which can enhance synaptic transmission and improve mood and cognitive functions. Additionally, this compound can modulate the activity of various receptors, including dopamine and serotonin receptors, further influencing neurotransmission . It also affects gene expression by interacting with transcription factors and signaling pathways involved in neuroprotection and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it may cause adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes catalyze the oxidation and demethylation of the compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can influence the pharmacokinetics and pharmacodynamics of this compound . Additionally, the compound may interact with cofactors such as NADH and FAD, which are essential for its enzymatic metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion . The localization and accumulation of this compound in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be found in the mitochondria, where it influences energy production and oxidative stress responses . Post-translational modifications, such as phosphorylation and acetylation, may affect the targeting and localization of this compound to specific subcellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the condensation of a phenylethylamine derivative with an aldehyde, followed by cyclization. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Applications De Recherche Scientifique
8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound is used in studies related to neurotransmitter analogs and their effects on biological systems.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar biological activities.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with additional methoxy groups, affecting its chemical and biological properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a basis for various derivatives.
Uniqueness: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the methoxy group at the 8-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other tetrahydroisoquinoline derivatives and contributes to its specific applications in research and industry.
Propriétés
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8-5-6-11-7-9(8)10;/h2-4,11H,5-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQVRPDJGDAJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662887 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24693-40-1 | |
| Record name | 8-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B3028550.png)







![(1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B3028559.png)


